molecular formula C12H22N2O3 B1399755 Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate CAS No. 1016538-84-3

Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate

Cat. No.: B1399755
CAS No.: 1016538-84-3
M. Wt: 242.31 g/mol
InChI Key: HHYIKSGSIARWAE-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: : Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry: : Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: : In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It helps in understanding the biological activity of related compounds and their potential therapeutic applications .

Medicine: : The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological and psychiatric disorders .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its propyl group and oxo functionality make it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-5-6-13-7-8-14(9-10(13)15)11(16)17-12(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYIKSGSIARWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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